The specific scientific field: This application falls under the field of Organic Chemistry, specifically in the synthesis of organic compounds .
A comprehensive and detailed summary of the application: 2,3-Dimethoxytoluene is used as a starting material in the synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one . This compound could potentially be used in further reactions to synthesize more complex organic molecules.
A thorough summary of the results or outcomes obtained: The outcome of this application is the successful synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one from 2,3-Dimethoxytoluene . .
2,3-Dimethoxytoluene is an organic compound with the molecular formula C₉H₁₂O₂ and a Chemical Abstracts Service number of 4463-33-6. It features a toluene backbone with two methoxy groups (-OCH₃) attached at the 2 and 3 positions. This compound is characterized by its aromatic structure and is often used as an intermediate in various chemical syntheses. Its physical properties include a boiling point of approximately 200 °C and a density of around 1.034 g/cm³ at 25 °C .
2,3-Dimethoxytoluene itself does not possess a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other compounds that might have specific biological activities.
Additionally, it is involved in the synthesis of other organic molecules, such as 6,7-dimethoxy-4-hydroxyisochroman-3-one .
Research indicates that 2,3-dimethoxytoluene has potential biological activity. It plays a role in the biosynthesis of volatile phenolic derivatives found in rose petals, facilitated by enzymes such as orcinol O-methyltransferases. This suggests its relevance in plant biochemistry and possibly in fragrance development.
The synthesis of 2,3-dimethoxytoluene can be achieved through various methods:
These methods allow for the efficient production of 2,3-dimethoxytoluene in laboratory settings .
2,3-Dimethoxytoluene serves multiple applications across various fields:
Several compounds share structural similarities with 2,3-dimethoxytoluene. Below is a comparison with notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Methoxytoluene | One methoxy group at position 2 | Less sterically hindered; simpler reactivity |
3-Methoxytoluene | One methoxy group at position 3 | Similar reactivity; different electrophilic sites |
4-Methoxytoluene | One methoxy group at position 4 | More sterically hindered; less reactive than others |
Dimethylphenol | Two methyl groups on phenol | Different functional properties; used as disinfectant |
The uniqueness of 2,3-dimethoxytoluene lies in its specific arrangement of methoxy groups which influences its reactivity and biological interactions compared to these similar compounds.
First synthesized in the mid-20th century via methylation of 3-methylcatechol, 2,3-dimethoxytoluene gained prominence as a model substrate for studying regioselective aromatic substitutions. Early work by Eisai Pharmaceuticals identified its utility in catechol-containing cephalosporin syntheses, which exploited iron-uptake pathways in bacterial systems. The compound’s structural simplicity—featuring two methoxy groups at positions 2 and 3 and a methyl group at position 1—enabled systematic investigations into steric and electronic effects on reaction kinetics.
As a veratrole analog, 2,3-dimethoxytoluene serves as a versatile building block for:
Recent studies focus on:
Notable milestones include:
The methylation of 3-methylcatechol represents the most direct route to 2,3-dimethoxytoluene. This dihydroxy precursor undergoes sequential etherification at its phenolic oxygen atoms. Traditional methods employ dimethyl sulfate as the methylating agent in the presence of aqueous sodium hydroxide [3] [5]. The reaction proceeds via nucleophilic substitution, where the phenolate ions attack the electrophilic methyl groups of dimethyl sulfate.
Key considerations include:
A typical procedure involves dissolving 3-methylcatechol in aqueous NaOH, followed by dropwise addition of dimethyl sulfate under vigorous stirring. Neutralization and extraction yield crude product, which is purified via vacuum distillation.
Dimethyl sulfate’s dual methylation capacity makes it ideal for converting phenolic substrates to ethers. For 2,3-dimethoxytoluene synthesis, the reagent’s reactivity is moderated through pH control and phase-transfer catalysis [3] [5]. Recent advances employ tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, achieving 89% yield at 60°C within 4 hours [5].
Comparative Reaction Conditions
Parameter | Traditional Method | TBAB-Catalyzed Method |
---|---|---|
Temperature (°C) | 25–35 | 60 |
Time (hours) | 8–12 | 4 |
Yield (%) | 72 | 89 |
Base | NaOH | K₂CO₃ |
This table illustrates how catalytic methods improve throughput while maintaining selectivity [5].
While less common due to cost, methyl iodide offers superior leaving group ability in SN2 reactions. Its use becomes advantageous when synthesizing isotopically labeled analogs, as ^13CH3I enables precise incorporation of methyl groups. Reactions typically require:
Though yielding high-purity product (>95%), this method remains niche due to economic and safety concerns compared to dimethyl sulfate [3].
Heterogeneous catalysis has revolutionized 2,3-dimethoxytoluene synthesis. Zeolite-supported acid catalysts enable solvent-free methylation of 3-methylcatechol with methanol. For example, H-beta zeolite achieves 78% conversion at 180°C under autogenous pressure [5]. The microporous structure confines reactants, enhancing transition-state stabilization and reducing coke formation.
Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. A 2023 study demonstrated complete methylation in 15 minutes using 300 W irradiation, versus 4 hours thermally [6]. Water emerges as a green solvent alternative when using phase-transfer catalysts, eliminating volatile organic compounds from waste streams [6].
Focused microwave irradiation accelerates the methylation kinetics through dielectric heating. Optimal parameters include:
Continuous-flow microreactors enhance mass/heat transfer for scale-up. A tandem system combining micromixers and packed-bed reactors achieves space-time yields of 12 g/L·h⁻¹ – fivefold higher than batch processes [6]. Key advantages include:
Industrial plants employ multi-stage methylation reactors with intermediate pH adjustment. A representative flowsheet comprises:
Automated control systems maintain optimal stoichiometry and temperature, reducing batch-to-batch variability [5].
Recycling unreacted starting materials via aqueous extraction improves overall yield to 93%. Advanced distillation columns with high-efficiency packing materials achieve 99.5% purity in the final product [5].
Gas chromatography (GC) with flame ionization detection remains the gold standard for purity analysis. Newer facilities implement online GC-MS for real-time monitoring of:
Nuclear magnetic resonance (NMR) spectroscopy confirms regiospecific methylation, with characteristic OCH₃ signals at δ 3.85–3.90 ppm in ^1H spectra [1] [5].
2,3-Dimethoxytoluene undergoes electrophilic aromatic substitution reactions through the classical arenium ion mechanism, proceeding via a two-step process involving electrophile attack followed by proton elimination [1] [2]. The presence of two methoxy groups at the 2 and 3 positions significantly influences both the reactivity and regioselectivity of these transformations.
The electrophilic aromatic substitution mechanism begins with the attack of an electrophile (E+) on the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex [3] [4]. This step is rate-determining due to the temporary loss of aromaticity. The methoxy substituents in 2,3-dimethoxytoluene act as powerful electron-donating groups through resonance, significantly activating the aromatic ring toward electrophilic attack [6].
Nitration reactions proceed through the nitronium ion (NO₂⁺) as the active electrophile, typically generated from nitric acid in the presence of sulfuric acid catalyst [1] [2]. The electron-donating methoxy groups direct substitution primarily to ortho and para positions relative to the existing substituents, with the regioselectivity determined by the ability of the methoxy groups to stabilize the positive charge through resonance donation [4].
Halogenation reactions involving bromine or chlorine require metal halide catalysts such as iron(III) bromide or aluminum chloride to generate sufficiently electrophilic halogen species [7] [8]. The mechanism involves initial complexation of the halogen with the Lewis acid catalyst, followed by electrophilic attack on the activated aromatic ring. Multiple substitution products are possible due to the high reactivity of the dimethoxytoluene system .
Sulfonation reactions utilize sulfur trioxide or oleum as the electrophilic species, proceeding through a sulfonium intermediate before proton elimination restores aromaticity [1]. These reactions are typically reversible under certain conditions, allowing for kinetic versus thermodynamic control of product distribution.
The enhanced reactivity of 2,3-dimethoxytoluene in electrophilic aromatic substitution reactions stems from the synergistic electron-donating effects of the methoxy substituents, which stabilize the carbocation intermediate through multiple resonance structures involving oxygen lone pairs [6] .
2,3-Dimethoxytoluene undergoes various oxidation reactions depending on the oxidizing agent and reaction conditions employed. The oxidation pathways can target either the methyl group, the aromatic ring, or both simultaneously, leading to diverse product distributions [10].
Permanganate oxidation represents one of the most thoroughly studied oxidation pathways for aromatic methyl compounds. When 2,3-dimethoxytoluene is treated with potassium permanganate under acidic or basic conditions, the primary site of attack is typically the benzylic methyl group, leading to formation of the corresponding carboxylic acid through sequential oxidation via aldehyde and carboxylic acid intermediates [10]. Under more forcing conditions, ring oxidation can occur, potentially leading to quinone formation through demethylation and subsequent oxidation of the aromatic ring.
Chromium-based oxidants such as chromium trioxide in acidic media follow similar mechanistic pathways to permanganate, preferentially oxidizing the methyl substituent to carboxylic acid functionality . The reaction proceeds through initial hydrogen abstraction from the methyl group, followed by formation of chromate ester intermediates that ultimately decompose to yield the oxidized products.
Peroxoacid oxidations using reagents such as peroxodiphosphoric acid or peroxomonophosphoric acid have been studied extensively, particularly for related dimethylated aromatic systems [11]. These reactions proceed through electrophilic attack of the peroxo species at the most electron-rich positions of the aromatic ring, followed by rearrangement and hydrolysis to yield oxygenated products.
Hydroxyl radical oxidation pathways have been investigated using advanced oxidation processes, revealing complex mechanistic scenarios involving multiple possible reaction channels [12]. Quantum chemical calculations at the G4MP2//B3LYP/6-311++G(d,p) level have identified three primary oxidation mechanisms: hydrogen abstraction followed by hydroxyl addition, direct hydroxyl addition to the aromatic ring followed by ring-opening, and side-chain oxidation followed by further ring functionalization [12].
The oxidation of the methyl group proceeds with activation energies ranging from 5.18 to 28.55 kJ/mol, indicating facile hydrogen abstraction under typical oxidation conditions [12]. Ring oxidation pathways generally require higher activation energies but can be facilitated by the electron-rich nature of the dimethoxylated aromatic system.
The reduction chemistry of 2,3-dimethoxytoluene encompasses several distinct mechanistic pathways depending on the reducing agent employed and the specific functional groups targeted for reduction [13] .
Lithium aluminum hydride reduction represents a powerful method for reducing various functional groups that may be present in derivatives of 2,3-dimethoxytoluene. This reagent can reduce carbonyl groups, esters, and under forcing conditions, can even reduce aromatic rings, though the latter requires harsh conditions and typically leads to over-reduction [13]. The mechanism involves initial complexation of the hydride with the electrophilic center, followed by hydride transfer and subsequent workup with protic solvents.
Sodium borohydride reductions offer greater selectivity, primarily targeting aldehydes and ketones while leaving aromatic systems and ester functionalities largely intact [13]. This selectivity makes sodium borohydride particularly useful for selective transformations in multifunctional molecules derived from 2,3-dimethoxytoluene.
In-situ-generated lithium borohydride has emerged as a highly selective method for reducing aromatic esters in the presence of other reducible functional groups [13]. This approach involves the generation of lithium borohydride from sodium borohydride and lithium chloride, providing enhanced selectivity compared to traditional reducing agents. The method has been successfully applied to various aromatic ester substrates, demonstrating excellent functional group tolerance.
Catalytic hydrogenation of 2,3-dimethoxytoluene derivatives can be achieved using transition metal catalysts under hydrogen atmosphere. While the aromatic ring itself is relatively resistant to hydrogenation under mild conditions due to its stability, functional groups attached to the aromatic system can be selectively reduced. Under more forcing conditions (high pressure, temperature), complete hydrogenation of the aromatic ring is possible, leading to saturated cyclohexane derivatives.
The reduction mechanisms generally proceed through initial coordination of the substrate to the reducing agent, followed by hydride or hydrogen transfer and subsequent protonation steps. The regioselectivity and chemoselectivity of these reductions are influenced by both electronic and steric factors inherent in the 2,3-dimethoxytoluene framework.
Friedel-Crafts transformations of 2,3-dimethoxytoluene encompass both alkylation and acylation reactions, which proceed through electrophilic aromatic substitution mechanisms facilitated by Lewis acid catalysts [14] [15] [8].
Friedel-Crafts alkylation involves the introduction of alkyl groups onto the aromatic ring through carbocation intermediates generated from alkyl halides in the presence of Lewis acid catalysts such as aluminum chloride or iron(III) chloride [14] [16]. The electron-rich nature of 2,3-dimethoxytoluene makes it highly reactive toward these electrophilic species, often leading to multiple alkylation products due to the activating effect of both the methoxy groups and the initially introduced alkyl substituent [15].
The mechanism proceeds through initial complexation of the alkyl halide with the Lewis acid catalyst, generating a carbocation electrophile. This electrophile then attacks the aromatic ring at positions activated by the methoxy substituents, forming a sigma complex intermediate. Subsequent deprotonation restores aromaticity and regenerates the catalyst [16] [17].
Carbocation rearrangement represents a significant limitation in Friedel-Crafts alkylation reactions, particularly with primary and secondary alkyl halides, which can rearrange to more stable tertiary carbocations before or after aromatic substitution [15]. This limitation restricts the method primarily to tertiary alkyl halides or to intramolecular cyclization reactions where rearrangement is not possible.
Friedel-Crafts acylation offers several advantages over alkylation, including the inability of acylium ions to rearrange and the tendency to form monoacylated products due to the deactivating effect of the introduced carbonyl group [18] [8]. The reaction utilizes acid chlorides or anhydrides in the presence of stoichiometric amounts of Lewis acid catalysts to generate acylium ion electrophiles.
Metal-catalyzed variants of Friedel-Crafts reactions have been developed to overcome some limitations of traditional Lewis acid catalysis [19] [20]. These methods employ transition metal complexes to activate both the electrophile and the aromatic substrate, often providing enhanced selectivity and milder reaction conditions.
Recent developments include mechanochemical Friedel-Crafts acylations using ball-milling techniques, which proceed through initial complexation of carbonyl groups with aluminum trichloride followed by solid-state electrophilic aromatic substitution [21]. These methods offer advantages in terms of solvent reduction and energy efficiency.
Metal-catalyzed transformations of 2,3-dimethoxytoluene represent a rapidly expanding area of synthetic methodology, offering enhanced selectivity and novel reactivity patterns compared to traditional organic reactions [19] [20] [22].
Palladium-catalyzed reactions include cross-coupling transformations such as Suzuki, Heck, and Sonogashira reactions when appropriate functional groups are introduced onto the 2,3-dimethoxytoluene framework. These reactions proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [19]. The electron-rich aromatic system can serve as either a nucleophilic partner or can be functionalized to serve as an electrophilic coupling partner.
Copper-catalyzed transformations encompass a diverse range of reactions including cyclization reactions, enantioselective Friedel-Crafts alkylations, and three-component coupling reactions [23] [24]. Copper catalysts often provide complementary reactivity to palladium systems and can be particularly effective for forming carbon-heteroatom bonds. Enantioselective variants utilizing chiral copper complexes have been developed for asymmetric synthesis applications.
Gold-catalyzed reactions have emerged as powerful methods for activating alkynes and other unsaturated systems in the presence of aromatic substrates like 2,3-dimethoxytoluene [20]. The unique properties of gold catalysts, particularly their ability to activate alkynes toward nucleophilic attack, enable novel cyclization and functionalization reactions. The oxidative cross-coupling of arenes and alkynes has been studied in detail, revealing complex mechanistic pathways involving gold(I)/gold(III) catalytic cycles.
Iron catalysis offers the advantage of using earth-abundant metals for various transformations [22]. Iron-catalyzed hydroarylation reactions can introduce aromatic substituents across alkene bonds, while dual catalytic systems combining iron with organocatalysts enable functionalization of traditionally unreactive C-H bonds.
Ruthenium-catalyzed transformations include alcohol oxidation and subsequent arylation reactions through dual catalytic cycles [22]. These systems can enable functionalization of substrates at inherently unreactive sites by coupling reversible activation cycles with functionalization cycles.
The mechanistic diversity of metal-catalyzed reactions stems from the unique coordination environments and electronic properties of different transition metals, allowing for the development of highly selective transformations that complement traditional organic methodology.
The regioselectivity of reactions involving 2,3-dimethoxytoluene is governed by a complex interplay of electronic and steric effects arising from the substitution pattern of methoxy groups and the methyl substituent [25] [26] [27].
Electronic directing effects of the methoxy groups dominate regioselectivity in electrophilic aromatic substitution reactions. The methoxy substituents are strong electron-donating groups through resonance, capable of stabilizing positive charge development in sigma complex intermediates [4]. This stabilization is most effective when the electrophile attacks at positions ortho or para to the methoxy groups, where direct resonance interaction can occur.
Steric considerations become important when multiple substituents are present on the aromatic ring. In 2,3-dimethoxytoluene, position 6 experiences severe steric hindrance from both adjacent methoxy groups, making substitution at this position highly unfavorable [25]. The methyl group at position 1 provides additional steric bulk that can influence the approach of large electrophiles.
Cooperative effects between multiple electron-donating substituents can lead to enhanced regioselectivity. Studies on related systems such as 2,5-dimethoxytoluene have revealed that position 4 can exhibit exceptional selectivity due to synergistic activation by methoxy groups at both positions 2 and 5 [25]. The high regioselectivity observed (exclusive formation of single isomers) cannot be explained solely by electronic effects but requires consideration of indirect steric interactions.
Computational predictions of regioselectivity have been developed using quantum chemical methods. The RegioSQM method, which protonates all aromatic carbon atoms and identifies those with the lowest free energies as the most nucleophilic centers, has shown 96% accuracy in predicting electrophilic aromatic substitution outcomes [27]. These computational approaches utilize semiempirical methods to provide rapid predictions suitable for synthetic planning.
Steric inhibition effects can override electronic preferences in highly substituted systems. The concept of "indirect steric hindrance" has been proposed to explain cases where substituents do not directly clash with incoming electrophiles but nevertheless influence regioselectivity through conformational constraints or electronic perturbations [25].
Bond strength considerations also influence regioselectivity, as the reaction outcome depends not only on the stability of the product but also on the activation energy required for bond formation and bond breaking. Quantum chemical parameters such as bond dissociation energies can provide insights into preferred reaction pathways [26].
Computational analysis of reaction pathways involving 2,3-dimethoxytoluene has provided detailed insights into the energetics and mechanisms of various transformations [12] [28] [29]. Density functional theory calculations using functionals such as B3LYP and M06-2X with basis sets ranging from 6-31+G(d,p) to 6-311++G(d,p) have been employed to map potential energy surfaces and identify key intermediates and transition states.
Quantum chemical calculations for oxidation pathways have revealed multiple competing mechanisms with different activation barriers [12]. The hydroxyl radical oxidation of aromatic systems similar to 2,3-dimethoxytoluene has been studied using the G4MP2//B3LYP/6-311++G(d,p) method, identifying three distinct reaction channels: hydrogen abstraction from the methyl group (ΔG‡ = 5.18 kJ/mol), direct hydroxyl addition to the aromatic ring (ΔG‡ = 13.77-17.63 kJ/mol), and sequential oxidation pathways involving multiple hydroxyl radical attacks [12].
Transition state searching methods have been developed specifically for atmospheric and synthetic organic reactions involving aromatic compounds [28]. The Monte Carlo Transition State Search Method (MCTSSM) combines Monte Carlo sampling with transition state optimization algorithms to systematically explore reaction pathways. This approach has been successfully applied to reactions of aromatic ethers with hydroxyl radicals, revealing previously unknown transition states and reaction channels.
Solvent effects on reaction mechanisms have been investigated using polarized continuum model (PCM) calculations [29]. Studies of related aromatic systems show that implicit solvation significantly affects both reaction energetics and geometries, with typical reductions in binding energies by factors of 4-5 when moving from gas phase to solution. Explicit solvation with molecules such as dimethoxyethane provides additional stabilization through hydrogen bonding and coordination effects.
Basis set and functional dependence of calculated results has been systematically evaluated [12]. Comparisons between B3LYP/6-311++G(d,p) and higher-level G4MP2 methods show relative errors of approximately 12-33% for activation energies, while maintaining consistent predictions of reaction trends and mechanisms. This analysis validates the use of more computationally accessible DFT methods for mechanistic studies.
The identification of key intermediates in reactions of 2,3-dimethoxytoluene has been achieved through a combination of computational modeling and experimental characterization [11] [30] [31].
Arenium ion intermediates (Wheland intermediates) represent the most common reactive intermediates in electrophilic aromatic substitution reactions [1] [2]. These species are characterized by the temporary loss of aromaticity and the development of positive charge that is delocalized through resonance. In 2,3-dimethoxytoluene, these intermediates are particularly stable due to resonance donation from the methoxy substituents.
Radical intermediates have been identified in oxidation reactions involving single-electron transfer processes [30]. The lignin peroxidase oxidation of related dimethoxytoluene derivatives generates cation radicals that can undergo various follow-up reactions including dimerization, hydrogen abstraction, and nucleophilic addition. The stability of these radical intermediates depends strongly on the substitution pattern and the ability of substituents to delocalize unpaired electron density.
Carbocation intermediates in Friedel-Crafts alkylation reactions can undergo rearrangement before or after aromatic substitution [14] [15]. The detection and characterization of these intermediates is challenging due to their high reactivity, but computational methods can provide detailed structural and energetic information about these species.
Metal-substrate complexes in transition metal-catalyzed reactions represent crucial intermediates that determine reaction selectivity and efficiency [19] [20]. These complexes can involve coordination of the aromatic substrate to the metal center through various modes, including η^6^-arene coordination or coordination through heteroatom substituents.
Post-transition state bifurcations have been identified in some reactions involving aromatic substrates [31]. These occur when a single transition state leads to multiple products through dynamic effects rather than through separate reaction pathways. This phenomenon has been observed in Pummerer-like reactions of aromatic sulfur compounds and may be relevant to reactions of 2,3-dimethoxytoluene derivatives containing similar functional groups.
Transition state analysis provides fundamental insights into the factors controlling reaction rates and selectivity in transformations of 2,3-dimethoxytoluene [32] [33] [28].
Transition state geometries for electrophilic aromatic substitution reactions typically show partial bond formation between the electrophile and the aromatic carbon, with C-H bond elongation at the substitution site [11] [12]. The degree of bond formation and breaking at the transition state reflects the early or late nature of the transition state along the reaction coordinate.
Activation energy calculations reveal the relative ease of different reaction pathways [12] [10]. For hydroxyl radical reactions with aromatic systems, activation energies range from near zero for highly favorable processes to approximately 30 kJ/mol for less favorable pathways. The variation in activation energies directly correlates with experimental reaction rates and selectivity patterns.
Geometric optimization methods for transition states require careful selection of computational level and convergence criteria [33]. The use of appropriate algorithms such as the Berny optimizer or quadratic synchronous transit methods ensures location of true first-order saddle points corresponding to transition states. Intrinsic reaction coordinate calculations verify that located transition states connect the expected reactants and products.
Solvent effects on transition states can be substantial, particularly for charged or highly polar transition states [29]. Implicit solvation models show that transition state energies are typically lowered by solvation, but the magnitude of the effect depends on the charge distribution and dipole moment of the transition state structure.
Kinetic isotope effects calculated from transition state vibrational frequencies provide experimental validation of computational predictions [22]. Primary kinetic isotope effects for C-H bond breaking processes typically range from 2-8, while secondary isotope effects are generally smaller but can still provide mechanistic information.
Tunneling corrections become important for reactions involving light atom transfer, particularly hydrogen atom abstraction reactions [34]. Quantum mechanical tunneling can significantly enhance reaction rates, especially at low temperatures, and must be included in accurate kinetic calculations.
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